4-Ethanesulfonamido-3-methylbenzoic acid
Overview
Description
“4-Ethanesulfonamido-3-methylbenzoic acid” is a chemical compound that belongs to the class of sulfonamides . It has a molecular formula of C10H13NO4S and a molecular weight of 243.28 g/mol.
Molecular Structure Analysis
The molecular structure of “4-Ethanesulfonamido-3-methylbenzoic acid” consists of a benzoic acid core with a methyl group at the 3-position and an ethanesulfonamido group at the 4-position .Scientific Research Applications
Crystal Structure and Supramolecular Networks
Research on closely related compounds, such as 4-amino-3-methylbenzoic acid, has demonstrated their ability to form complex crystal structures and supramolecular networks through intermolecular hydrogen bonding. These networks are significant for understanding molecular assembly and designing materials with specific properties. For example, the crystal structure of a 1:1 adduct formed by 4-amino-3-methylbenzoic acid and 1,2-bis(4-pyridyl)ethane showcases a two-dimensional supramolecular network, highlighting the compound's potential in the development of new materials (S. Lush et al., 2011).
Solubility and Thermodynamic Properties
Understanding the solubility and thermodynamic properties of 4-methylbenzoic acid derivatives in various solvents is crucial for industrial applications, including pharmaceutical and chemical manufacturing. Studies have measured the solubility of 4-methylbenzoic acid in binary solvent mixtures, providing essential data for process design and theoretical studies. The solubility data, along with the calculation of Gibbs energy, enthalpy, and entropy, are vital for optimizing purification processes in the industry (Yonghong Hu et al., 2014).
Catalytic Applications
Ionic liquids containing derivatives of 4-methylbenzenesulfonate have been explored as effective and recyclable media for acid-catalyzed coupling reactions. These studies highlight the potential of such compounds in catalyzing chemical transformations, avoiding heavy-metal Lewis acids, and contributing to greener chemical processes (Li‐Wen Xu et al., 2004).
Environmental Applications
Research into the extraction and oxidative desulfurization of diesel fuel using Brønsted acidic ionic liquids showcases the environmental applications of compounds related to 4-ethanesulfonamido-3-methylbenzoic acid. These studies demonstrate the efficiency of using acidic ionic liquids for removing sulfur from diesel, contributing to cleaner fuel technologies (Hongshuai Gao et al., 2010).
properties
IUPAC Name |
4-(ethylsulfonylamino)-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-16(14,15)11-9-5-4-8(10(12)13)6-7(9)2/h4-6,11H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOLZOCORCDMKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethanesulfonamido-3-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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